Boscalid

描述

博斯卡利是一种广谱杀菌剂,用于农业中保护作物免受真菌病害的侵害。 它最初由巴斯夫公司于2002年以“Endura”品牌上市 . 该化合物是联苯酰胺衍生物,是一种琥珀酸脱氢酶抑制剂,琥珀酸脱氢酶是线粒体电子传递链中的关键酶 .

准备方法

化学反应分析

科学研究应用

Agricultural Applications

Boscalid is primarily used to control fungal pathogens in various crops:

- Grapes : Effective against Botrytis cinerea, which causes bunch rot. It is applied as a foliar spray during critical growth stages.

- Vegetables : Utilized on carrots and other root vegetables to manage fungal infections while minimizing residue levels at harvest .

- Cereals : Applied to prevent diseases such as Fusarium head blight in wheat and barley.

Efficacy Data Table

| Crop | Target Pathogen | Application Method | Efficacy Rate (%) |

|---|---|---|---|

| Grapes | Botrytis cinerea | Foliar spray | 85-95% |

| Carrots | Various root fungi | Soil treatment | 80-90% |

| Wheat | Fusarium spp. | Foliar spray | 75-85% |

Environmental Impact

This compound has been evaluated for its environmental safety:

- Toxicity to Non-target Species : Studies indicate that this compound is practically non-toxic to honeybees and birds . Its low toxicity profile supports its use in sustainable agriculture.

- Soil Persistence : The compound exhibits a half-life ranging from 261 to 345 days in soil, indicating moderate persistence. This can lead to bioaccumulation if not managed properly .

Neurotoxicological Studies

Recent research has highlighted potential neurotoxic effects of this compound:

- Zebrafish Model Studies : Exposure to this compound resulted in developmental defects in zebrafish embryos, including head deformities and altered locomotion. These effects were linked to oxidative stress and disrupted neurodevelopmental signaling pathways .

Summary of Neurotoxic Effects

| Study Type | Observed Effects |

|---|---|

| Zebrafish Development | Head deformity, hypopigmentation |

| Locomotor Activity | Impaired movement and balance |

| Oxidative Stress | Increased ATPase activity disruption |

Case Study 1: Efficacy in Grapes

A study conducted on grapevines demonstrated that this compound significantly reduced the incidence of Botrytis bunch rot when applied at specific growth stages. The application timing was critical for maximizing efficacy, with results showing a reduction in disease severity by up to 90% under optimal conditions.

Case Study 2: Environmental Monitoring

In an environmental monitoring project, this compound residues were detected in soil samples from treated fields. The study emphasized the importance of monitoring residue levels to ensure compliance with safety regulations and minimize ecological impacts.

作用机制

Boscalid acts by inhibiting succinate dehydrogenase, an enzyme that plays a crucial role in the mitochondrial electron transport chain . By binding at the quinone reduction site of the enzyme complex, this compound prevents ubiquinone from binding, thereby disrupting the tricarboxylic acid cycle and electron transport chain . This inhibition leads to the death of fungal cells, making this compound an effective fungicide .

相似化合物的比较

博斯卡利属于琥珀酸脱氢酶抑制剂 (SDHIs) 类,其中还包括一些化合物,如羧菌灵和氟菌·酰胺 . 与这些化合物相比,博斯卡利具有更广泛的活性范围,对更广泛的真菌病原体有效 . 此外,与其他SDHIs相比,博斯卡利发生抗性的风险较低 .

类似化合物

- 羧菌灵

- 氟菌·酰胺

- 噻菌灵

- 氟吡菌酰胺

生物活性

Boscalid is a systemic fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHIs), primarily used in agriculture to control various fungal diseases. Its biological activity extends beyond its fungicidal properties, affecting non-target organisms, including humans and other wildlife. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on cellular respiration, toxicity profiles, and ecological implications.

This compound functions by inhibiting the enzyme succinate dehydrogenase (SDH), which is crucial for the mitochondrial electron transport chain. By disrupting this pathway, this compound impairs energy production in fungi, leading to their death. This inhibition is not selective to fungal cells; studies have shown that this compound can also affect human cell lines.

Key Findings on Cellular Respiration

- Mitochondrial Dysfunction : Exposure to this compound has been shown to significantly decrease oxygen consumption rates (OCR) in human cell lines such as HepG2, PBMCs, and BJ-fibroblasts. For instance:

- Reactive Oxygen Species (ROS) Production : The treatment with this compound resulted in increased mitochondrial superoxide levels, indicating oxidative stress. In HepG2 cells, there was an eightfold increase in superoxide production following exposure .

- Apoptosis Induction : The mitochondrial dysfunction caused by this compound exposure led to an increase in early apoptotic cells in HepG2 cultures, although similar effects were not observed in PBMCs or BJ-fibroblasts .

Toxicity Profile

This compound exhibits low toxicity levels across various species but can have significant effects at higher concentrations:

- Acute Toxicity : In rats, the oral LD50 is greater than 5000 mg/kg, indicating low acute toxicity . Dermal and inhalation toxicity studies also suggest low risk under standard exposure conditions.

- Subchronic and Chronic Effects : Long-term studies showed decreased body weights and liver weight alterations in rodents exposed to high doses of this compound. Histopathological changes were noted in the liver and thyroid glands at elevated concentrations .

- Developmental Toxicity : No significant developmental effects were observed in fetuses from pregnant rats exposed to high doses of this compound during gestation .

Ecological Impact

This compound's impact extends into ecosystems where it can affect non-target organisms:

- Aquatic Organisms : Studies indicate that this compound can reduce survival rates and reproductive success in aquatic species when introduced into water systems . The compound's persistence in soil has raised concerns about its potential accumulation and effects on soil-dwelling organisms.

- Terrestrial Wildlife : While this compound is considered practically non-toxic to birds and mammals on an acute basis, chronic exposure scenarios could pose risks due to bioaccumulation and trophic transfer within food webs .

Case Studies

- Human Cell Studies : Research involving human cell lines demonstrated that short-term exposure to this compound led to significant mitochondrial dysfunction without a corresponding decrease in ATP levels, suggesting compensatory mechanisms may mitigate immediate energy deficits .

- Field Studies on Aquatic Life : Field microcosm studies have shown that this compound can impact aquatic invertebrate populations by reducing larval survival and adult emergence rates at specific concentrations .

Summary Table of Key Findings

| Study Type | Organism/Cell Type | Key Finding | Concentration |

|---|---|---|---|

| Cellular Respiration | HepG2 | 46% reduction in OCR | 1 µM |

| ROS Production | HepG2 | Eightfold increase in mitochondrial superoxide | 1 µM |

| Acute Toxicity | Rats | Oral LD50 > 5000 mg/kg | N/A |

| Chronic Effects | Mice | Liver weight increase at ≥1000 ppm | ≥1000 ppm |

| Ecological Impact | Aquatic Invertebrates | Reduced larval survival | Various concentrations |

属性

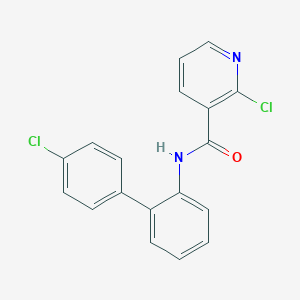

IUPAC Name |

2-chloro-N-[2-(4-chlorophenyl)phenyl]pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2N2O/c19-13-9-7-12(8-10-13)14-4-1-2-6-16(14)22-18(23)15-5-3-11-21-17(15)20/h1-11H,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYEMLYFITZORAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)NC(=O)C3=C(N=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2N2O | |

| Record name | boscalid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Succinate_dehydrogenase | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6034392 | |

| Record name | Boscalid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] White powder; [MSDSonline] | |

| Record name | Boscalid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3988 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 4.6 mg/L at 20 °C, Solubility in n-heptane, <10 g/L, 20 °C, Solubility in acetone, 16-20 g/100 mL; acetonitrile, 4-5 g/100 mL; methanol, 4-5 g/100 mL; ethylacetate, 6.7-9 g/100mL; dichloromethane, 20-25 g/100 mL; toluene, 2-2.5 g/100 mL; 1-octanol, <1 g/100 mL, all at 20 °C | |

| Record name | BOSCALID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7499 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.381 at 20 °C | |

| Record name | BOSCALID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7499 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg], 7.2X10-4 mPa /5.4X10-10 mm Hg/ at 20 °C | |

| Record name | Boscalid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3988 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BOSCALID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7499 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline | |

CAS No. |

188425-85-6 | |

| Record name | Boscalid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188425-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boscalid [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188425856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boscalid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12792 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Boscalid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarboxamide, 2-chloro-N-(4'-chloro[1,1'-biphenyl]-2-yl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.343 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BOSCALID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32MS8ZRD1V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BOSCALID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7499 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

142.8 to 143.8 °C | |

| Record name | BOSCALID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7499 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。